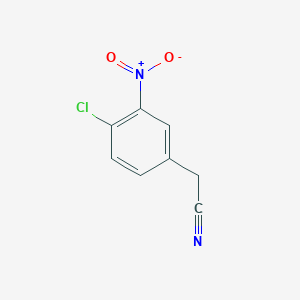
2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are an isopropylsulfonyl group and a methoxy group. The isopropylsulfonyl group is attached via a piperidine ring, which is another six-membered ring, but with only one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring, the introduction of the methoxy group, and the attachment of the isopropylsulfonyl group via the piperidine ring. Piperidine derivatives are often synthesized through intra- and intermolecular reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazine ring, which can participate in a variety of chemical reactions. The methoxy and isopropylsulfonyl groups may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the methoxy group could make the compound more polar, while the isopropylsulfonyl group could potentially increase the compound’s lipophilicity.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has highlighted the potential of pyrazine derivatives, similar in structure to 2-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine, in antimicrobial applications. Patel et al. (2011) synthesized pyridine derivatives demonstrating variable and modest activity against bacterial and fungal strains Patel, Agravat, & Shaikh, 2011. Similarly, Patel and Agravat (2007) synthesized new pyridine derivatives with significant antibacterial and antifungal activities Patel & Agravat, 2007.
Olfactory Receptor Identification
The identification of specific olfactory receptors for pyrazines, closely related to the chemical , has been an area of research. Pelosi, Baldaccini, and Pisanelli (1982) found a receptor in cow olfactory mucosa that binds to a potent bell-pepper odorant, a pyrazine derivative, suggesting its role in odor discrimination Pelosi, Baldaccini, & Pisanelli, 1982.
Synthesis and Characterization of Derivatives
There is considerable interest in the synthesis and characterization of pyrazine derivatives for various applications. For example, Patel and Agravat (2009) synthesized new pyridine derivatives with considerable antibacterial activity Patel & Agravat, 2009. Additionally, Srinivas et al. (2015) focused on the synthesis of oxazine-based derivatives, highlighting their potential in developing specific inhibitors for anti-inflammatory therapy Srinivas et al., 2015.
Flavor and Aroma Analysis
The analysis of pyrazine isomers, which are potent flavor compounds, is critical in various industries. Slabizki et al. (2014) emphasized the importance of chromatographic separation in the analysis of dimethyl methoxypyrazines, demonstrating the relevance in flavor analysis Slabizki, Legrum, Meusinger, & Schmarr, 2014.
Pharmaceutical Research
The structural similarity of the molecule to known pharmacologically active compounds has been explored. Khan et al. (2006) researched piperine, a molecule structurally related to piperidines, and its potential to enhance the efficacy of antibiotics Khan, Mirza, Kumar, Verma, & Qazi, 2006. Hutchinson et al. (2003) developed compounds targeting the alpha(v)beta(3) receptor, suggesting applications in osteoporosis treatment Hutchinson et al., 2003.
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-6-(1-propan-2-ylsulfonylpiperidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-10(2)21(17,18)16-6-4-5-11(9-16)20-13-8-14-7-12(15-13)19-3/h7-8,10-11H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMSAOXCHWULRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2734479.png)
![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride](/img/structure/B2734480.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)
![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2734485.png)
![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)

![2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2734490.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2734491.png)
![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)
![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)
![methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2734502.png)
